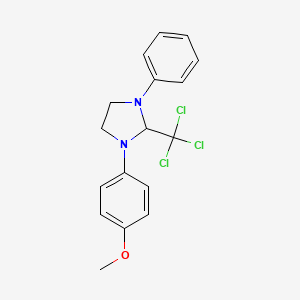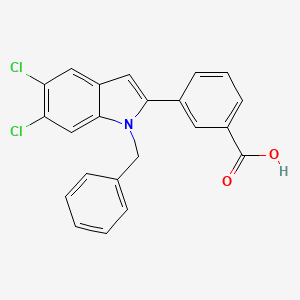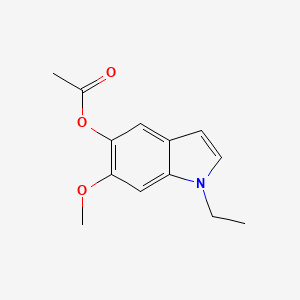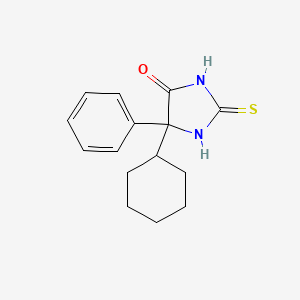![molecular formula C12H12N2O3S B12930229 2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate is a chemical compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate typically involves the reaction of phthalazine derivatives with appropriate reagents. One common method involves the reaction of phthalazin-1-one with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The acetate group can be substituted with other functional groups such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.
科学的研究の応用
2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, antitumor, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Phthalazin-1-one: A precursor in the synthesis of 2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate.
Phthalazin-1(2H)-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
This compound is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H12N2O3S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC名 |
2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate |
InChI |
InChI=1S/C12H12N2O3S/c1-8(15)16-6-7-17-11-9-4-2-3-5-10(9)12(18)14-13-11/h2-5H,6-7H2,1H3,(H,14,18) |
InChIキー |
CWHBONOCVLANKO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCOC1=NNC(=S)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


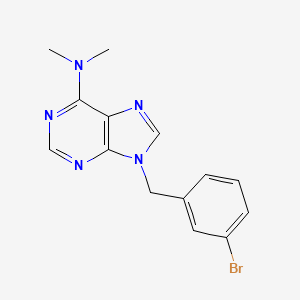
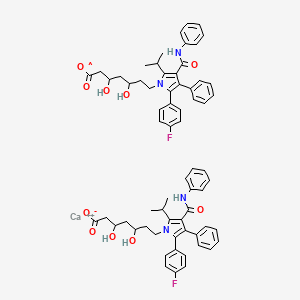
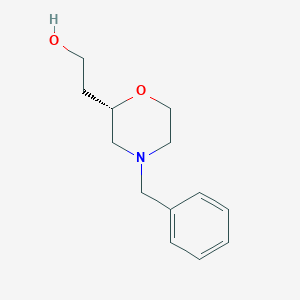



![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)
